molecular formula C16H19N5OS B4412565 N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4412565
M. Wt: 329.4 g/mol
InChI Key: ASYYWBKDAACHFX-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that features a bicyclic structure fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through Diels-Alder reactions. The tetrazole ring is then introduced via cycloaddition reactions involving azides and nitriles. The final step involves the formation of the thioacetamide linkage through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to amines.

    Substitution: Nucleophilic substitution reactions can modify the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides stability and enhances binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its combination of a bicyclic structure with a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c22-15(17-14-9-11-6-7-12(14)8-11)10-23-16-18-19-20-21(16)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYYWBKDAACHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 3
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N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 5
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N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 6
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N-(bicyclo[2.2.1]hept-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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